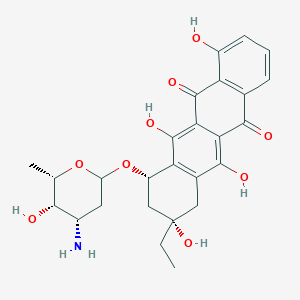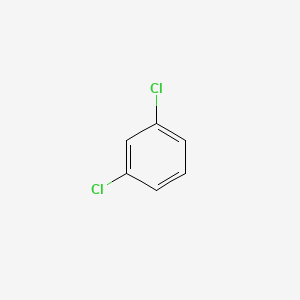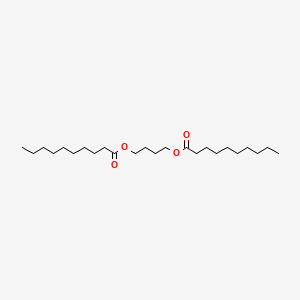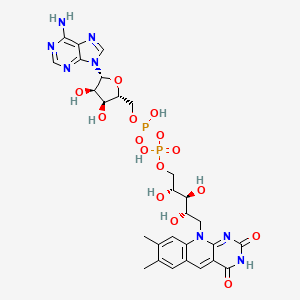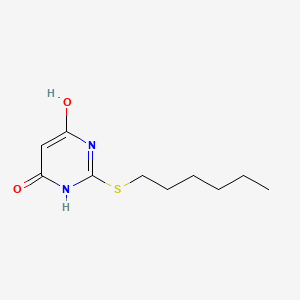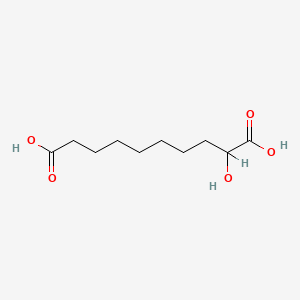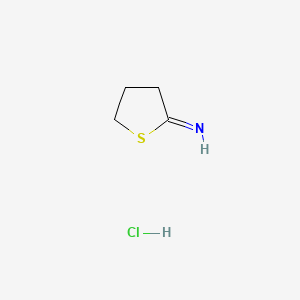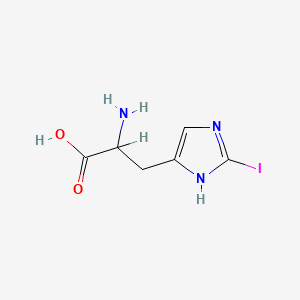
(E)-5-(4-Méthoxystyrène)benzène-1,3-diol
Vue d'ensemble
Description
Desoxyrhapontigenin is a potent anti-inflammatory phytochemical . It is found in the roots of Rheum palmatum L . It has been shown to have significant monoamine oxidase inhibitory activities .
Synthesis Analysis
Desoxyrhapontigenin is a natural compound found in the Rheum genus, specifically in Rheum rhaponticum and Rheum rhabarbarum . It is one of the bioactive substances in these plants, which also include other phytochemicals like stilbenes, anthraquinones, and flavonoids .Molecular Structure Analysis
The molecular formula of Desoxyrhapontigenin is C15H14O3 . Its molecular weight is 242.3 .Chemical Reactions Analysis
Desoxyrhapontigenin has been shown to up-regulate the mRNA expression of antioxidant enzymes . This suggests that it may play a role in the body’s antioxidant response.Physical And Chemical Properties Analysis
Desoxyrhapontigenin is a white-beige powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 446.5±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 74.1±0.3 cm3, and it has 3 freely rotating bonds .Applications De Recherche Scientifique
Applications anti-inflammatoires
4’-Méthoxyresvératrol : a été étudié pour ses propriétés anti-inflammatoires. Il a montré un potentiel dans l'atténuation de l'inflammation en inhibant l'expression génique des cytokines et chimiokines pro-inflammatoires, telles que l'interleukine 1β (IL-1β), l'interleukine 6 (IL-6), le facteur de nécrose tumorale alpha (TNF-α) et la protéine 1 chimioattractante des monocytes (MCP-1) . De plus, il peut réduire le stress oxydatif et réguler à la baisse la NADPH oxydase, ce qui contribue à ses effets anti-inflammatoires .
Propriétés antioxydantes
Le composé présente des capacités antioxydantes en réduisant les niveaux de production d'espèces réactives de l'oxygène (ROS), de carbonyle protéique et de produits de protéines d'oxydation avancée . Cela suggère que le 4’-Méthoxyresvératrol pourrait être un agent précieux pour prévenir les maladies liées au stress oxydatif.
Modulation des voies de signalisation
La recherche indique que le 4’-Méthoxyresvératrol peut moduler diverses voies de signalisation, y compris les voies RAGE-médiées NF-κB et inflammasome NLRP3 . En affectant ces voies, il peut offrir des avantages thérapeutiques pour les affections où ces mécanismes de signalisation sont dysrégulés.
Activité antivirale
Desoxyrhapontigenin : a été identifié comme un nouvel agent antiviral contre l'infection par le virus Zika. Il a effectivement réduit la charge virale Zika dans le sérum et les tissus cibles, améliorant les changements pathologiques et les issues défavorables de la grossesse sans causer de toxicité évidente chez les souris adultes et enceintes . Cela met en évidence son potentiel en tant que traitement de l'infection congénitale par le virus Zika.
Impact sur le métabolisme du glucose
Des études ont montré que le Desoxyrhapontigenin influence le métabolisme du glucose in vivo. Il a été démontré qu'il réduisait l'hyperglycémie postprandiale chez les animaux, ce qui indique son application potentielle dans la gestion de la glycémie et le traitement des affections liées au diabète .
Potentiel thérapeutique dans les maladies liées à l'inflammation
Compte tenu de sa capacité à supprimer les voies de signalisation MAPK/NF-κB et l'activation de l'inflammasome NLRP3 médiées par RAGE, le 4’-Méthoxyresvératrol pourrait être considéré comme un nouvel agent thérapeutique pour les maladies liées à l'inflammation .
In Vivo
In vivo studies have shown that Desoxyrhapontigenin has anti-inflammatory, anti-cancer, and anti-microbial activities. It has been found to have an anti-inflammatory effect in animal models of arthritis and cancer. It has also been found to have an anti-cancer effect in animal models of breast cancer and prostate cancer. In addition, Desoxyrhapontigenin has been found to have an anti-microbial effect in animal models of bacterial and fungal infections.
In Vitro
In vitro studies have shown that Desoxyrhapontigenin has a wide range of biological activities. It has been found to inhibit the growth of cancer cells, as well as to have an anti-inflammatory effect. It has also been found to have an anti-oxidant effect, as well as to have an anti-microbial effect. In addition, Desoxyrhapontigenin has been found to have an anti-fungal effect, as well as to have an anti-viral effect.
Mécanisme D'action
Target of Action
The primary targets of (E)-5-(4-Methoxystyryl)benzene-1,3-diol, also known as 4’-Methoxyresveratrol or Desoxyrhapontigenin, are the receptor for advanced glycation end products (RAGE) and the nuclear factor kappa B (NF-κB) pathway . These targets play a crucial role in inflammation and oxidative stress .
Mode of Action
4’-Methoxyresveratrol interacts with its targets by suppressing the RAGE-mediated MAPK/NF-κB signaling pathway . It inhibits the gene expression of pro-inflammatory cytokines and chemokines, such as interleukin 1β (IL-1β), interleukin 6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), as well as two typical pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2) .
Biochemical Pathways
The compound affects the MAPK/NF-κB signaling pathway and the NLRP3 inflammasome . By attenuating the overexpression of RAGE induced by MGO-BSA, it blocks the downstream signal of AGE-RAGE, particularly MAPKs including p38 and JNK, and subsequently reduces NF-κB activation . Additionally, it significantly abates the activation of NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome .
Pharmacokinetics
It is known that methoxylated stilbenes like 4’-methoxyresveratrol are metabolized more slowly than their hydroxylated counterparts, which may have a positive effect on in vivo bioactivity .
Result of Action
The molecular and cellular effects of 4’-Methoxyresveratrol’s action include significant inhibition of pro-inflammatory cytokines and chemokines, as well as oxidative stress . It also reduces the secretion of mature IL-1β . In vivo, it has been shown to reduce postprandial hyperglycemia .
Action Environment
It is known that the compound is derived from dipterocarpaceae, a family of plants found in tropical regions
Activité Biologique
Desoxyrhapontigenin has been found to have a wide range of biological activities. It has been found to have an anti-inflammatory effect, as well as an anti-cancer effect. It has also been found to have an anti-oxidant effect, as well as an anti-microbial effect. In addition, Desoxyrhapontigenin has been found to have an anti-fungal effect, as well as an anti-viral effect.
Biochemical and Physiological Effects
Desoxyrhapontigenin has been found to have a wide range of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as an anti-cancer effect. It has also been found to have an anti-oxidant effect, as well as an anti-microbial effect. In addition, Desoxyrhapontigenin has been found to have an anti-fungal effect, as well as an anti-viral effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Desoxyrhapontigenin in laboratory experiments include its ability to be synthesized from several different plant sources and its wide range of biological activities. The limitations of using Desoxyrhapontigenin in laboratory experiments include its potential for toxicity and its lack of full understanding of its mechanism of action.
Orientations Futures
For research on Desoxyrhapontigenin include further studies on its potential therapeutic and pharmacological properties, as well as its potential for use in the treatment of various diseases. In addition, further research is needed to understand the mechanism of action of Desoxyrhapontigenin and its potential for toxicity. Furthermore, studies are needed to determine the optimal dosage and delivery method of Desoxyrhapontigenin for use in clinical trials. Finally, further research is needed to explore the potential applications of Desoxyrhapontigenin in other areas, such as the development of new drugs and the treatment of other diseases.
Analyse Biochimique
Biochemical Properties
4’-Methoxyresveratrol interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit anti-inflammatory effects, which are believed to be due to its interactions with various biomolecules . For instance, it has been shown to inhibit the gene expression of pro-inflammatory cytokines and chemokines, such as interleukin 1β (IL-1β), interleukin 6 (IL-6), tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1), as well as two typical pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2) .
Cellular Effects
4’-Methoxyresveratrol has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease oxidative stress by reducing levels of ROS production, protein carbonyl, and advanced oxidation protein product via down-regulation of NADPH oxidase .
Molecular Mechanism
The molecular mechanism of 4’-Methoxyresveratrol involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to attenuate the overexpression of the receptor for advanced glycation end products (RAGE) induced by MGO-BSA. It also blocks the downstream signal of AGE-RAGE, particularly, MAPKs including p38 and JNK, and subsequently reduces NF-κB activation .
Metabolic Pathways
It is known that resveratrol and its derivatives are synthesized through hydroxylation, O-methylation, prenylation, and oligomerization
Propriétés
IUPAC Name |
5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10,16-17H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVRWFJGOIWMGC-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031720 | |
| Record name | 4-Methoxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33626-08-3 | |
| Record name | Desoxyrhapontigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33626-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-4'-methoxystilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXYRESVERATROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU7RRY3RUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





